molecular formula C8H10N2O B13671665 2-(Pyridin-3-yl)oxazolidine

2-(Pyridin-3-yl)oxazolidine

Cat. No.: B13671665
M. Wt: 150.18 g/mol
InChI Key: XGNZSQNESSJMBY-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)oxazolidine is a heterocyclic compound that features both a pyridine ring and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)oxazolidine typically involves the reaction of 3-pyridinecarboxaldehyde with an amino alcohol. One common method is the cyclization of 3-pyridinecarboxaldehyde with 2-aminoethanol under acidic conditions to form the oxazolidine ring . The reaction is usually carried out at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. For example, the use of Deoxo-Fluor® reagent in a flow reactor has been reported to improve the safety profile and yield of the product .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)oxazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxazoles: Formed through the oxidation of this compound.

    Substituted Oxazolidines: Formed through substitution reactions.

    Metal Complexes: Formed through coordination with metal ions.

Comparison with Similar Compounds

2-(Pyridin-3-yl)oxazolidine can be compared with other similar compounds such as:

Uniqueness

The unique feature of this compound is its specific substitution pattern, which can influence its reactivity and coordination behavior with metal ions.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

2-pyridin-3-yl-1,3-oxazolidine

InChI

InChI=1S/C8H10N2O/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6,8,10H,4-5H2

InChI Key

XGNZSQNESSJMBY-UHFFFAOYSA-N

Canonical SMILES

C1COC(N1)C2=CN=CC=C2

Origin of Product

United States

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